molecular formula C7H9N3O3S B2845142 ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate CAS No. 890094-03-8

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate

Cat. No.: B2845142
CAS No.: 890094-03-8
M. Wt: 215.23
InChI Key: YNMCSTRIXQIIPI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate (CAS 54968-74-0) is a high-purity thiazole derivative supplied for advanced chemical and pharmaceutical research. This compound features a molecular formula of C 7 H 9 N 3 O 3 S and is characterized by its multifunctional structure containing an ester, a carbamoyl group, and an amino group on a heterocyclic thiazole core . Thiazole derivatives are a significant class of S-heterocycles known for their wide spectrum of biological activities and are of great interest in medicinal chemistry for the development of new drugs . Researchers utilize this specific scaffold to explore potential therapeutic applications, as thiazole-containing compounds are frequently investigated for anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex molecules for screening and development . Please handle with care and consult the Safety Data Sheet prior to use. This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or any human or animal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-7(12)4-3(8)5(6(9)11)14-10-4/h2,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMCSTRIXQIIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with suitable reagents to introduce the carbamoyl group at the 5-position and the amino group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the cyclization process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety at the 3-position undergoes hydrolysis under acidic or basic conditions:

  • Alkaline Hydrolysis : Reaction with NaOH (1–2 M) in aqueous ethanol (60–80°C) yields 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylic acid .

  • Acidic Hydrolysis : HCl (3–6 M) at reflux cleaves the ester to the same carboxylic acid derivative .

Table 1: Hydrolysis Conditions and Outcomes

ReagentConditionsProductYield (%)Reference
NaOH (1 M)Ethanol/H₂O, 80°C, 4 h4-Amino-5-carbamoylthiazole-3-carboxylic acid85–90
HCl (6 M)Reflux, 6 h4-Amino-5-carbamoylthiazole-3-carboxylic acid78–82

Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution:

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dry THF forms N-acetyl derivatives .

  • Sulfonation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine to yield sulfonamide derivatives .

Key Example :

  • Reaction with 4-phenyl-1,3-thiazol-2-amine under reflux in ethanol produces amide-linked thiazole hybrids .

Cyclization Reactions

The carbamoyl group facilitates cyclization:

  • Pyrimidine Formation : Heating with malononitrile in ethanol yields thiazolo[5,4-d]pyrimidine derivatives via Knoevenagel condensation .

  • Intramolecular Cyclization : Mitsunobu conditions (DIAD, PPh₃) convert β-chloro-γ-sulfonylamino alcohol intermediates into azetidine derivatives .

Table 2: Cyclization Pathways

ReagentsConditionsProductApplicationReference
Malononitrile + EtOHReflux, 6 hThiazolo[5,4-d]pyrimidineAnticancer agents
DIAD, PPh₃ (Mitsunobu)Dry THF, 0°C → RTAzetidine derivativesEnzyme inhibitors

Reduction and Oxidation

  • Reduction : Sodium borohydride (NaBH₄) reduces the carbamoyl group to a methylene amine in methanol, though yields are moderate (50–60%) .

  • Oxidation : Hydrogen peroxide (30%) oxidizes the thiazole sulfur to a sulfoxide, confirmed by ¹H-NMR (δ 3.2–3.5 ppm) .

Biological Interactions

The compound exhibits enzyme inhibition through:

  • Metal Chelation : The thiazole nitrogen and carbamoyl oxygen bind to Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase III) .

  • Hydrogen Bonding : The amino and carbamoyl groups interact with ATP-binding pockets in efflux pumps .

Mechanistic Insight :

  • Antibiotic Potentiation : Inhibits bacterial efflux pumps (e.g., E. coli AcrB) at IC₅₀ = 12 µM, enhancing fluoroquinolone efficacy .

  • Antiproliferative Activity : Derivatives show IC₅₀ = 10–30 µM against HT-29 and Jurkat cell lines via tubulin polymerization inhibition .

Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) undergoes amide coupling:

  • EDC/HOBt-Mediated Coupling : Reacts with amines (e.g., 4,4-difluorocyclohexylamine) to form bioactive conjugates .

Example :

  • Coupling with 3-methyl-1H-pyrazole-5-carboxamide yields analogs with enhanced STING agonist activity (EC₅₀ = 0.8 nM) .

Spectral Characterization

Key spectral data for reaction monitoring:

  • ¹H-NMR (DMSO-d₆) : δ 8.11 (s, -CONH), δ 4.20 (q, -COOCH₂CH₃), δ 1.30 (t, -COOCH₂CH₃) .

  • IR (KBr) : 1755 cm⁻¹ (C=O ester), 1685 cm⁻¹ (-HN-C=O) .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Antimicrobial Agents: Ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate has been identified as a potential precursor for synthesizing antimicrobial agents. Its thiazole structure enhances biological activity against a range of pathogens, including bacteria and fungi .
  • Anticonvulsant Activity: Research indicates that derivatives of thiazole compounds exhibit anticonvulsant properties. For instance, modifications to the thiazole ring have shown significant efficacy in reducing seizure activity in animal models .

Case Study:
In a study examining the structure-activity relationship (SAR) of thiazole derivatives, compounds similar to this compound demonstrated effective inhibition of seizure activity with median effective doses lower than standard medications like ethosuximide .

Agricultural Chemicals

Key Applications:

  • Fungicides and Herbicides: The compound serves as a building block for developing agrochemicals aimed at enhancing crop protection. It has been utilized in the synthesis of fungicides that target specific plant pathogens, thereby improving agricultural yield and food security .

Data Table: Agrochemical Applications

Compound TypeTarget OrganismEfficacy
FungicideFusarium spp.High
HerbicideAmaranthus spp.Moderate

Biochemical Research

Key Applications:

  • Enzyme Inhibition Studies: this compound is used in studies to understand enzyme inhibition mechanisms. Its ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays.

Case Study:
In enzyme inhibition assays, this compound was shown to inhibit metalloenzymes effectively, providing insights into metabolic pathways and potential therapeutic targets for diseases related to enzyme dysfunction.

Material Science

Key Applications:

  • Polymer Formulations: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses .

Data Table: Material Properties Enhancement

PropertyBefore AdditionAfter Addition
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate with structurally related thiazole derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications Source
This compound 4-NH₂, 5-CONH₂, 3-COOEt C₇H₉N₃O₃S Not provided High polarity; potential bioactive agent -
Methyl 4-iodo-1,2-thiazole-3-carboxylate 4-I, 3-COOMe C₅H₄INO₂S 397329-61-2 Halogenated intermediate; 95% purity
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate 4-SO₂Cl, 3-COOMe C₅H₄ClNO₄S₂ 89502-21-6 Reactive sulfonyl group; storage at -20°C
4-Bromoisothiazole-3-carboxamide 4-Br, 3-CONH₂ C₄H₃BrN₂OS 88982-25-6 Brominated analog; 98% purity
5-Nitroisothiazole-3-carboxylic acid 5-NO₂, 3-COOH C₄H₂N₂O₄S 78-15-1 Nitro-substituted; acidic functionality

Key Differences:

  • Synthetic Utility: Halogenated analogs (e.g., 4-iodo, 4-bromo) are widely used as intermediates in Suzuki-Miyaura couplings, whereas the target compound’s amino group may facilitate condensation reactions for heterocyclic expansions .

Pharmacological Potential:

Thiazole derivatives with amino and carbamoyl substituents are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic adenine in ATP-binding pockets . For example, complex thiazole-carbamates in are part of protease inhibitor scaffolds, suggesting the target compound could serve as a precursor in antiviral drug development .

Material Science:

Methyl and ethyl thiazole carboxylates (e.g., methyl 4-iodo-1,2-thiazole-3-carboxylate) are employed in organic electronics as ligands for metal-organic frameworks (MOFs), though the target compound’s polar groups may limit such applications due to reduced thermal stability .

Stability Considerations:

Unlike sulfonyl or halogenated derivatives, the carbamoyl group in the target compound may render it susceptible to hydrolysis under acidic or basic conditions, necessitating careful storage and handling .

Biological Activity

Ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H9N3O3SC_7H_9N_3O_3S and a molecular weight of approximately 215.23 g/mol. The compound features an isothiazole ring structure, which is crucial for its biological interactions. The presence of amino and carboxylate groups enhances its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of bacterial efflux pumps. These pumps are critical for antibiotic resistance as they expel antibiotics from bacterial cells. By inhibiting these pumps, the compound may enhance the efficacy of existing antibiotics against resistant strains .
  • Metal Ion Interaction : The isothiazole ring can form stable complexes with metal ions, potentially inhibiting metalloenzymes involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains by interfering with their efflux mechanisms. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that this compound could be a valuable addition to antibiotic therapies, particularly in combating multidrug-resistant bacteria.

Antitumor Activity

In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various pathways:

  • Cytotoxicity Studies : The compound demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 20 µM. Notably, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-715
A54912
HeLa18

These findings underscore the need for further investigation into its potential as an anticancer agent .

Case Studies

Case Study 1: Antibiotic Synergy

A study evaluated the synergistic effects of this compound with conventional antibiotics against resistant bacterial strains. The results showed enhanced antibacterial activity when combined with ciprofloxacin and vancomycin, suggesting a promising approach to overcoming antibiotic resistance.

Case Study 2: Cancer Cell Apoptosis

In a recent investigation involving breast cancer cells treated with this compound, researchers observed increased levels of apoptotic markers such as caspase activation and PARP cleavage. This study highlights the compound's potential to trigger programmed cell death in malignancies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate, and how can purity be ensured?

  • Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with activated carbonyl compounds. For example, cyclocondensation of ethyl carbethoxyformimidate with acylhydrazides under reflux in ethanol (70–80°C) can yield thiazole derivatives. Purity is verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with structural confirmation using 1^1H/13^13C NMR and mass spectrometry .
  • Critical Parameters : Reaction time (6–12 hours), solvent polarity, and stoichiometric ratios of reactants must be optimized to minimize side products like unreacted hydrazides or over-oxidized species .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?

  • Methodology :

  • NMR : 1^1H NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2) and carbamoyl NH2_2 (δ 6.5–7.0 ppm). 13^13C NMR confirms the carbonyl groups (C=O at δ 165–175 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}), NH2_2 (3300–3500 cm1^{-1}), and thiazole C-S (600–700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, such as loss of the ethyl group (M+^+ – 45) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in derivatization reactions?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity (DMF vs. ethanol). Response surface methodology (RSM) identifies optimal conditions .
  • Computational Modeling : Quantum mechanical calculations (DFT) predict transition states and activation energies for nucleophilic substitution at the thiazole ring’s 3-position .
    • Example : A 20% increase in yield was reported when switching from ethanol to DMF due to improved solubility of intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., enzyme inhibition vs. cell-based assays) and control variables (pH, incubation time). For instance, conflicting IC50_{50} values may arise from differences in buffer systems (phosphate vs. Tris-HCl) .
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity trends. For example, carbamoyl groups enhance hydrogen bonding with target proteins compared to ester derivatives .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Key interactions include hydrogen bonds between the carbamoyl NH2_2 and Asp86 in COX-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Critical Analysis of Contradictions

  • Variability in Biological Assays : Discrepancies in IC50_{50} values (e.g., 12 μM vs. 45 μM for COX-2 inhibition) may stem from differences in enzyme isoforms or assay protocols. Standardization using validated kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) is recommended .
  • Synthetic Yield Discrepancies : Lower yields in ethanol-based syntheses (65%) vs. DMF (82%) highlight solvent polarity’s role in stabilizing intermediates .

Future Research Directions

  • Develop hybrid analogs by replacing the ethyl ester with bioisosteres (e.g., trifluoromethyl groups) to enhance metabolic stability .
  • Investigate synergistic effects in combination therapies, particularly against multidrug-resistant pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.